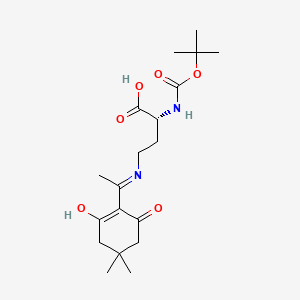

Boc-D-dab(dde)-OH

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O6/c1-11(15-13(22)9-19(5,6)10-14(15)23)20-8-7-12(16(24)25)21-17(26)27-18(2,3)4/h12,22H,7-10H2,1-6H3,(H,21,26)(H,24,25)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFOGFBBBAQNFL-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Boc-D-Dab(Dde)-OH: Strategic Application in Advanced Peptide Synthesis

This in-depth technical guide is tailored for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the chemical properties of Boc-D-Dab(Dde)-OH and its strategic implementation in complex peptide synthesis. This document moves beyond a simple recitation of facts, offering field-proven insights into the causality behind experimental choices to ensure robust and reproducible outcomes.

Core Chemical Properties and Structural Attributes

This compound, with the systematic IUPAC name (2R)-2-[(tert-butoxycarbonyl)amino]-4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}butanoic acid, is a cornerstone building block for non-linear and modified peptide structures. Its utility is anchored in the principle of orthogonal protection, a critical strategy in modern Solid-Phase Peptide Synthesis (SPPS).[1][2][3] The molecule incorporates two distinct amine-protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group at the α-amine and the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group on the side-chain amine.[4] This dual-protection scheme allows for selective deprotection and subsequent modification of the side chain while the peptide remains anchored to the solid support.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}butanoic acid | [6] |

| Molecular Formula | C₁₉H₃₀N₂O₆ | [6][7][8] |

| Molecular Weight | 382.46 g/mol | [6][7] |

| Appearance | White to off-white powder | - |

| Solubility | Soluble in DMF, DCM, NMP; Insoluble in water | [4] |

| Storage Conditions | -20°C for long-term stability | - |

The Principle of Orthogonality: The Key to Complex Peptide Design

In the context of SPPS, "orthogonality" refers to the use of multiple protecting groups that can be removed under different chemical conditions without affecting each other.[1][2][3] this compound is a prime example of this principle in action. The Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), a standard step in Boc-based SPPS to deprotect the N-terminus for chain elongation.[9] Conversely, the Dde group is stable to these acidic conditions but can be selectively removed by treatment with a dilute solution of hydrazine in an organic solvent like N,N-dimethylformamide (DMF).[4][5] This allows for precise, site-specific modifications on the peptide backbone.

Caption: Orthogonal deprotection of Boc and Dde groups in SPPS.

Strategic Applications and Methodologies

The ability to selectively deprotect the side chain of the Dab residue opens up a plethora of possibilities for creating complex peptide architectures.

Key Applications:

-

Peptide Branching: A second peptide chain can be synthesized on the deprotected side-chain amine.

-

Cyclization: The side-chain amine can be used for head-to-tail or side-chain-to-side-chain cyclization.[10][11]

-

Conjugation: Attachment of molecules such as fluorophores, biotin, polyethylene glycol (PEG), or cytotoxic drugs for diagnostic or therapeutic purposes.[12][13]

Field-Proven Protocol: Selective Dde Deprotection

This protocol details the selective removal of the Dde group from a peptide synthesized on a solid support. The causality behind each step is highlighted to ensure a thorough understanding of the process.

Materials:

-

Dde-protected peptide-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Hydrazine monohydrate

-

Kaiser test kit

Step-by-Step Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Causality: This step is crucial to ensure the polymer support is fully expanded, allowing unrestricted access of the reagents to the reactive sites within the resin beads.

-

-

Prepare Deprotection Solution: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.

-

Deprotection Reaction: Drain the DMF from the swollen resin and add the 2% hydrazine solution. Agitate gently at room temperature. The reaction is typically complete within 3-10 minutes.[4][14]

-

Causality: The reaction proceeds via nucleophilic attack followed by an intramolecular cyclization, releasing the free amine and a stable pyrazole byproduct.[4]

-

-

Monitoring: After 3 minutes, take a small sample of resin beads, wash thoroughly with DMF, and perform a Kaiser test. A positive result (deep blue beads) indicates the presence of free primary amines and thus successful deprotection.

-

Causality: The Kaiser test is a highly sensitive qualitative test for primary amines, providing a reliable in-process control to confirm the completion of the reaction.

-

-

Washing: Once the reaction is complete (confirmed by the Kaiser test), drain the deprotection solution and wash the resin extensively with DMF (5-7 times).

-

Causality: Thorough washing is imperative to remove all traces of hydrazine and the pyrazole byproduct, which could interfere with subsequent coupling reactions.

-

The following diagram outlines the general workflow for utilizing this compound for on-resin modification.

Caption: On-resin side-chain modification workflow using this compound.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. The use of in-process controls like the Kaiser test provides immediate feedback on the success of the deprotection step. For subsequent coupling reactions to the newly freed side-chain amine, a negative Kaiser test would confirm the complete consumption of the amine, thus validating the efficiency of the coupling step. This iterative process of reaction and validation is fundamental to ensuring the integrity of the final, complex peptide product.

Conclusion

This compound is a powerful and versatile building block in the field of peptide chemistry. Its adherence to the principle of orthogonal protection provides a reliable and efficient means for the synthesis of branched, cyclic, and conjugated peptides. A thorough understanding of its chemical properties and the causality behind the experimental protocols is paramount for its successful implementation. By leveraging the unique attributes of this compound, researchers can continue to push the boundaries of peptide design for novel therapeutic and diagnostic applications.

References

-

Georgieva, Y. G., & Tsvetkova, I. V. (2016). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. MethodsX, 3, 23–28. Available at: [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Available at: [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Zhang, L., & Tam, J. P. (1997). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Analytical Biochemistry, 251(2), 159-170. Available at: [Link]

-

Krüger, T., & Wessjohann, L. A. (2023). Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. Chembiochem, 24(22), e202300439. Available at: [Link]

-

Simon, M. D., & He, Y. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Bioconjugate Chemistry, 29(12), 4059–4063. Available at: [Link]

-

Royal Society of Chemistry. (2016). A cathepsin B-triggered dual-functional fluorogenic probe for cancer imaging. Retrieved from [Link]

-

Cobb, S. L., et al. (2016). A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. Organic & Biomolecular Chemistry, 14(4), 1211-1215. Available at: [Link]

-

University of Pennsylvania. (2020). PHOTOCHEMICAL MODIFICATION OF PEPTIDES ON RESIN VIA CHARGE-TRANSFER COMPLEXES. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Boc-Dab(Dde)-OH [sigmaaldrich.com]

- 7. This compound | 1263046-41-8 [chemicalbook.com]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DSpace [repository.upenn.edu]

- 12. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.rsc.org [pubs.rsc.org]

The Strategic Application of Boc-D-dab(dde)-OH in Advanced Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Molecular Complexity with Orthogonal Protection

In the intricate field of peptide science, the synthesis of complex, multi-functional peptides is paramount for advancing drug discovery and development. The precise control over reactive functional groups is the cornerstone of this endeavor. Boc-D-dab(dde)-OH, a derivative of D-2,4-diaminobutyric acid (Dab), represents a critical tool for achieving this control. Its utility lies in the strategic implementation of two orthogonal protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group at the α-amine and the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (dde) group on the side-chain amine. This dual protection scheme empowers chemists to selectively deprotect and functionalize specific sites within a peptide, opening avenues for the creation of branched peptides, cyclic structures, and sophisticated antibody-drug conjugates (ADCs).

This guide provides an in-depth exploration of the core principles and practical applications of this compound, offering field-proven insights into its strategic use, detailed experimental protocols, and robust analytical validation.

| Property | Value | Source(s) |

| Chemical Name | Nα-tert-butyloxycarbonyl-Nγ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-D-2,4-diaminobutyric acid | ChemPep[1] |

| Molecular Formula | C₁₉H₃₀N₂O₆ | ChemPep[1] |

| Molecular Weight | 382.46 g/mol | Sigma-Aldrich |

| CAS Number | 1263046-41-8 | ChemicalBook[2] |

The Principle of Orthogonality: A Three-Pillar Strategy

The power of this compound lies in the concept of orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting others.[3] This allows for a multi-dimensional approach to peptide synthesis, particularly within the framework of Solid-Phase Peptide Synthesis (SPPS). The combination of Boc, Fmoc (9-fluorenylmethoxycarbonyl), and dde protecting groups creates a versatile system for complex peptide architectures.

-

Boc (tert-butyloxycarbonyl): Protects the N-terminus and is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[4]

-

Fmoc (9-fluorenylmethoxycarbonyl): Often used for the temporary protection of the α-amine during chain elongation in Fmoc-based SPPS. It is labile to basic conditions, commonly a solution of piperidine in dimethylformamide (DMF).[3]

-

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Protects the side-chain amine of the dab residue. It is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. The dde group is selectively cleaved using a dilute solution of hydrazine.[5][6]

This three-dimensional orthogonality allows for the on-resin deprotection of the dab side-chain, enabling site-specific modification while the rest of the peptide remains protected and anchored to the solid support.

Caption: Orthogonality of Boc, Fmoc, and dde protecting groups.

Experimental Protocols: A Self-Validating System

The reliability of any synthetic strategy hinges on robust and reproducible protocols. The following methodologies for the selective cleavage of the dde group are designed to be self-validating, with clear endpoints and analytical checkpoints.

Protocol 1: Standard Dde Cleavage with Hydrazine

This is the most common method for removing the dde group. It is crucial to note that these conditions will also remove Fmoc groups; therefore, if the N-terminus needs to remain protected, it should be protected with a Boc group.[6]

Materials:

-

Dde-protected peptide-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Hydrazine monohydrate

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

-

Deprotection Solution Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For 1 gram of resin, approximately 75 mL of this solution will be needed in total.

-

First Treatment: Drain the DMF from the swollen resin. Add the 2% hydrazine solution (approx. 25 mL per gram of resin) and agitate gently at room temperature for 3-5 minutes.[6]

-

Drain and Repeat: Drain the deprotection solution. Repeat step 3 two more times for a total of three treatments.

-

Washing: Wash the resin thoroughly with DMF (5 x 25 mL per gram of resin) to remove the cleaved dde-hydrazine adduct and excess reagents.

-

Validation: The deprotection can be monitored spectrophotometrically by detecting the chromophoric pyrazole byproduct at approximately 290 nm.[5] A small sample of resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.

Caption: Workflow for the selective cleavage of the dde protecting group.

Protocol 2: Fmoc-Orthogonal Dde Cleavage with Hydroxylamine

For syntheses where an Fmoc group must be preserved during dde cleavage, a milder deprotection cocktail using hydroxylamine is employed.[7] This provides true orthogonality between the dde and Fmoc groups.[5]

Materials:

-

Dde-protected, Fmoc-containing peptide-resin

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Imidazole

-

N-Methyl-2-pyrrolidone (NMP)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in NMP for 30 minutes.

-

Deprotection Solution Preparation: Prepare a solution by dissolving hydroxylamine hydrochloride (1 equivalent relative to the dde content on the resin) and imidazole (0.75 equivalents) in NMP (approx. 10 mL per gram of resin).[8]

-

Treatment: Drain the NMP from the swollen resin and add the deprotection solution. Agitate the mixture gently at room temperature for 30-60 minutes.[8]

-

Drain and Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times). The resin is now ready for subsequent functionalization, with the Fmoc group intact.

Troubleshooting Sluggish Dde Deprotection

Occasionally, particularly with the more sterically hindered ivDde group or within aggregated peptide sequences, deprotection can be incomplete.

-

Increase Reaction Time/Repetitions: For the hydrazine method, increasing the number of 3-minute treatments from three to five can improve yields.

-

Increase Hydrazine Concentration: In difficult cases, increasing the hydrazine monohydrate concentration from 2% to 4-10% in DMF may be effective, but caution is advised as higher concentrations can lead to side reactions, such as peptide cleavage at Glycine residues.[3][6]

Application in Drug Development: Site-Specific Functionalization

The primary advantage of using this compound is the ability to unmask a reactive amine at a specific position within the peptide sequence for further modification. This has profound implications in drug design.

-

Peptide Cyclization: The deprotected side-chain amine can be reacted with an activated C-terminus or another side-chain carboxyl group to form a lactam bridge, creating a cyclic peptide.[9] Cyclization is a common strategy to improve peptide stability, receptor affinity, and bioavailability.

-

Attachment of Payloads: The free amine is an excellent nucleophile for attaching various moieties, including:

-

Fluorescent Labels: For imaging and diagnostic applications, dyes like Fluorescein isothiocyanate (FITC) or DABCYL can be coupled to the dab side-chain.[8][10]

-

Cytotoxic Drugs: In the development of peptide-drug conjugates, a potent small molecule drug can be linked to the peptide, which acts as a targeting vector to deliver the payload to cancer cells.

-

PEGylation: The attachment of polyethylene glycol (PEG) chains can improve the pharmacokinetic profile of a peptide therapeutic by increasing its hydrodynamic radius and reducing renal clearance.

-

Analytical Characterization: Validating Synthesis at Each Step

Rigorous analytical chemistry is essential to verify the outcome of each synthetic step. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the workhorses of peptide analysis.

Data Presentation: A Case Study

The following table presents hypothetical yet realistic analytical data for a model peptide, Ac-Gly-Dab(dde)-Arg-NH₂, before and after dde cleavage. This is based on data from the synthesis of a similar peptide, FA-Lys(FITC)-Val-Cit-Lys(DABCYL)-OH, which utilized a Dde-protected lysine.[8]

| Analytical Method | Before Dde Cleavage (Ac-Gly-Dab(dde)-Arg-NH₂) | After Dde Cleavage (Ac-Gly-Dab-Arg-NH₂) |

| RP-HPLC (Retention Time) | 18.5 min | 12.3 min |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺: 553.31 | Expected [M+H]⁺: 373.23 |

| Observed [M+H]⁺: 553.32 | Observed [M+H]⁺: 373.24 |

The shift to an earlier retention time in HPLC is expected as the removal of the bulky and relatively hydrophobic dde group makes the peptide more polar. The mass spectrometry data should show a mass loss corresponding to the mass of the dde group (C₁₀H₁₂O₂), which is 180.08 Da. The observed mass shift from 553.32 to 373.24 confirms the successful removal of the dde group (a difference of 180.08 Da).

Conclusion

This compound is a sophisticated and powerful building block for the synthesis of complex peptides. Its value is rooted in the principle of orthogonal protection, which provides chemists with the surgical precision needed to modify specific sites within a peptide sequence. By understanding the causality behind the deprotection chemistries and employing robust, validated protocols, researchers can confidently leverage this reagent to construct novel peptide-based therapeutics and diagnostics. The ability to perform on-resin, site-specific functionalization is a critical advantage in the rational design of next-generation peptide drugs, enabling the creation of molecules with enhanced stability, targeting, and efficacy.

References

-

BenchChem. The Chemistry of the Dde Protecting Group: A Technical Guide.

-

The Royal Society of Chemistry. (2014). The designed, cathepsin B-triggered, dual-functional fluorogenic cancer imaging probe.

-

Cells. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents.

-

ChemicalBook. This compound | 1263046-41-8.

-

ChemPep. Boc-Dab(Dde)-OH.

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

-

Sigma-Aldrich. Boc-Dab(Dde)-OH.

-

ResearchGate. Problem with ivDde deprotection on resin?

-

Biopolymers. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.

-

Sigma-Aldrich. Selecting Orthogonal Building Blocks.

-

ChemPep. Understanding the Synthesis and Use of Fmoc-Lys(Dde)-OH.

-

YouTube. Peptide Hand Synthesis Part 8: Cleaving.

-

ResearchGate. Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates.

-

Benchchem. A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-Lys(Fmoc)-OH.

-

Sigma-Aldrich. Boc-Dab(Fmoc)-OH ≥98.0% (HPLC).

-

Sigma-Aldrich. Fmoc-Dab(Boc)-OH ≥97.0% (HPLC).

-

University of Surrey. Boc Solid-Phase Synthesis of Conjugable Cyclic Depsipeptide Cotransin for Use as a Biological Probe.

-

Sigma-Aldrich. Peptide Labeling.

-

Organic & Biomolecular Chemistry. (2008). Fluorescent labeling of peptides on solid phase.

-

ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.

-

CD Formulation. Fluorescence Labeled Peptide Synthesis.

-

ResearchGate. Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates.

-

PMC - PubMed Central. Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking.

-

Aapptec Peptides. Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups.

Sources

- 1. chempep.com [chempep.com]

- 2. Research Portal [openresearch.surrey.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 10. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

An In-Depth Technical Guide to Boc-D-Dab(Dde)-OH: Structure, Properties, and Application in Advanced Peptide Synthesis

This guide provides a comprehensive technical overview of N-α-tert-butyloxycarbonyl-N-γ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-D-2,4-diaminobutyric acid, commonly abbreviated as Boc-D-Dab(Dde)-OH. It is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex peptides. We will delve into the molecule's unique structural attributes, the strategic importance of its orthogonal protecting groups, and provide field-proven protocols for its successful application.

Core Concepts: Structure and Physicochemical Properties

This compound is a non-standard amino acid derivative meticulously designed for specialized applications in solid-phase peptide synthesis (SPPS). Its structure is centered around a D-configured diaminobutyric acid (Dab) core. The true utility of this building block lies in the differential protection of its two amino groups: the alpha-amino (Nα) group is protected by a tert-butyloxycarbonyl (Boc) group, while the side-chain gamma-amino (Nγ) group is masked by a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group.

This dual-protection scheme is the cornerstone of its functionality, enabling the selective deprotection and subsequent modification of the side-chain amine independently of the main peptide backbone.

Chemical Structure

Caption: General structure of this compound.

Quantitative Data Summary

For clarity and ease of reference, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | (2S)-2-[(tert-butoxycarbonyl)amino]-4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}butanoic acid | |

| Molecular Formula | C₁₉H₃₀N₂O₆ | [1][2] |

| Molecular Weight | 382.45 g/mol | [1][3] |

| CAS Number | 1263046-41-8 | [1][3] |

The Principle of Orthogonal Protection

In the context of multi-step chemical synthesis, particularly SPPS, an orthogonal protection strategy is indispensable.[4] It allows for the selective removal of one class of protecting group in the presence of others, which remain fully intact.[4] this compound is a classic example of this principle, offering two distinct and non-interfering deprotection chemistries on a single molecule.

-

Boc (tert-butyloxycarbonyl) Group: This group protects the Nα-terminus. It is highly labile to acidic conditions, typically cleaved using trifluoroacetic acid (TFA), but is completely stable to the basic and nucleophilic conditions used to remove Fmoc and Dde groups, respectively.[5][6]

-

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Group: This enamine-type group protects the Nγ side-chain. Its key advantage is its stability in both the acidic conditions used for Boc removal and the standard basic conditions (e.g., 20% piperidine in DMF) for Fmoc removal.[5] The Dde group is selectively cleaved using a dilute solution of hydrazine in DMF.[5][7]

This orthogonality is the critical feature that permits chemists to build a linear peptide chain using standard Boc or Fmoc strategies, and then, at a desired step, selectively expose the Dab side-chain amine for further modification—such as branching, cyclization, or conjugation of reporter molecules—without disturbing the rest of the peptide's structure.

Caption: Workflow for selective Dde group removal.

Trustworthiness: Considerations and Alternatives

While robust, the Dde group is not without limitations. Under certain conditions, such as during prolonged syntheses or repeated piperidine treatments for Fmoc removal, minor Dde group migration or loss has been reported. [5][8] To address this, a more sterically hindered analogue, ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl), was developed. [5]* Advantage: The ivDde group offers enhanced stability and is less prone to migration. [8]* Disadvantage: This increased stability can make it more difficult to remove, sometimes requiring longer reaction times or slightly higher concentrations of hydrazine. [9] The choice between Dde and ivDde should be based on the length and complexity of the peptide synthesis. For shorter, straightforward syntheses, Dde is often sufficient. For longer, more demanding projects, the enhanced stability of ivDde may be preferable.

Conclusion

This compound is a powerful and highly specialized chemical tool that exemplifies the elegance of orthogonal protection strategies in modern peptide chemistry. Its unique architecture allows for the precise and selective modification of peptide side-chains, opening avenues for the creation of branched peptides, cyclic structures, and complex bioconjugates that are central to drug discovery and biomedical research. A thorough understanding of its properties and the meticulous application of validated protocols, as detailed in this guide, are paramount to leveraging its full synthetic potential.

References

-

Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]

-

Aapptec Peptides. Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. [Link]

-

Jones, J. H. et al. (2015). A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. Organic & Biomolecular Chemistry. [Link]

-

Next Peptide. 1263046-41-8 | this compound. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. [Link]

Sources

- 1. This compound | 1263046-41-8 [chemicalbook.com]

- 2. chempep.com [chempep.com]

- 3. 1263046-41-8 | this compound | Next Peptide [nextpeptide.com]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. peptide.com [peptide.com]

- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

An In-depth Technical Guide to Boc-D-Dab(Dde)-OH: A Cornerstone for Complex Peptide Synthesis

For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex peptides with precise, site-specific modifications is a foundational requirement for innovation. The strategic use of orthogonally protected amino acids is paramount to achieving this level of molecular control. Among these critical reagents, (R)-2-((tert-Butoxycarbonyl)amino)-4-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)butanoic acid , commonly known as Boc-D-Dab(Dde)-OH , stands out as a versatile and indispensable building block. Its unique trifunctional nature, governed by a carefully orchestrated set of protecting groups, unlocks advanced strategies for peptide branching, cyclization, and the site-specific conjugation of moieties such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains.

This technical guide provides an in-depth exploration of the chemistry and application of this compound, moving beyond simple protocols to explain the causality behind experimental choices. It is designed to empower scientists with the field-proven insights necessary to leverage this reagent to its full potential, ensuring both scientific integrity and successful synthetic outcomes.

Core Concepts: The Power of Orthogonal Protection

The utility of this compound lies in the differential lability of its three protecting groups, a principle known as orthogonality. In peptide synthesis, orthogonal protecting groups can be selectively removed under distinct chemical conditions without affecting each other, allowing for precise, stepwise manipulation of a molecule.[1][2]

-

Boc (tert-Butoxycarbonyl) Group: Protects the α-amino group (Nα). It is highly acid-labile and is typically removed using moderate acids like trifluoroacetic acid (TFA).[3] This group serves as the temporary shield for the N-terminus during the standard elongation of the peptide chain in Boc-based Solid-Phase Peptide Synthesis (SPPS).

-

Carboxylic Acid (-OH): The C-terminus of the amino acid, which participates in peptide bond formation through activation with coupling reagents.

-

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Group: Protects the side-chain amino group (Nγ). The Dde group is the key to the unique applications of this reagent. It is stable to the acidic conditions used for Boc removal and the basic conditions (e.g., piperidine) used for Fmoc removal in orthogonal synthesis strategies.[4] Its selective cleavage is achieved under mild nucleophilic conditions, most commonly with hydrazine.[5]

This tripartite protection scheme allows for the assembly of a peptide backbone using either Boc or Fmoc chemistry, followed by the selective deprotection of the Dab side chain for further modification while the peptide remains anchored to the solid support.[6]

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is critical for its effective use and storage.

| Property | Value | Source(s) |

| CAS Number | 1263046-41-8 | [7] |

| Molecular Formula | C₁₉H₃₀N₂O₆ | [8] |

| Molecular Weight | 382.45 g/mol | [8] |

| Appearance | White to off-white powder | Generic Material Property |

| Solubility | Soluble in DMF, NMP, DCM | Generic Material Property |

| Storage | Store at 2-8°C | [9] |

Strategic Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a branching point or a site for specific conjugation within a peptide sequence. The following workflow outlines the strategic incorporation and selective deprotection of this building block.

Caption: General workflow for site-specific peptide modification using a Dde-protected residue.

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure high efficiency and purity. Each step includes justifications for the chosen reagents and conditions, fostering a deeper understanding of the process.

Protocol 1: Incorporation of this compound into a Peptide Sequence (Manual SPPS)

This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy.

-

Resin Swelling: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.

-

Causality: Swelling the polystyrene resin is crucial to expose the reactive sites within the polymer matrix, ensuring efficient diffusion of reagents and improving reaction kinetics.[10]

-

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times).

-

Causality: Piperidine is a secondary amine that efficiently removes the base-labile Fmoc group via a β-elimination mechanism, liberating the N-terminal amine for the next coupling step.[3]

-

-

Amino Acid Activation & Coupling:

-

In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), a coupling agent such as HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.

-

Add a tertiary base like N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture and swirl for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.

-

Causality: HBTU/HOBt in the presence of DIPEA forms a highly reactive HOBt ester of the amino acid, which rapidly acylates the free amine on the resin. The excess equivalents drive the reaction to completion, maximizing coupling efficiency.[11]

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

Confirmation of Coupling (Optional but Recommended): Perform a Kaiser test or Chloranil test on a small sample of resin beads. A negative result (yellow beads for Kaiser test) indicates a successful coupling.

-

Trustworthiness: This in-process control validates the completion of the coupling step before proceeding, preventing the formation of deletion sequences and saving significant time and resources.

-

Protocol 2: Selective On-Resin Cleavage of the Dde Protecting Group

This is the critical step that leverages the orthogonality of the Dde group.

-

N-terminal Protection (Precautionary Step): Before Dde removal, ensure the N-terminal α-amino group of the peptide chain is protected. If the final Fmoc group was removed, it is crucial to cap the N-terminus (e.g., with acetic anhydride) or protect it with a Boc group (using Boc anhydride).

-

Preparation of Cleavage Reagent: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.

-

Causality: Hydrazine acts as a potent nucleophile that attacks the enamine system of the Dde group, leading to its cleavage.[4] A 2% solution is generally sufficient for efficient removal without causing significant side reactions, such as the conversion of arginine to ornithine, which can occur at higher concentrations.[5]

-

-

Dde Cleavage Reaction:

-

Add the 2% hydrazine/DMF solution to the peptide-resin (approx. 10-15 mL per gram of resin).

-

Agitate the mixture at room temperature. The reaction is typically performed in short, repeated cycles. A standard procedure is 3 treatments of 15 minutes each.[12]

-

After each treatment, drain the solution.

-

Causality: The mechanism involves nucleophilic attack by hydrazine followed by an intramolecular cyclization, releasing the free amine and a stable pyrazole byproduct.[4] Repeated, short treatments are often more effective than a single long exposure and help drive the reaction to completion.

-

-

Thorough Washing: After the final hydrazine treatment, wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine and the pyrazole byproduct. The resin is now ready for the subsequent on-resin modification at the newly exposed Dab side-chain amine.

Monitoring Dde Cleavage

The progress of the Dde removal can be monitored spectrophotometrically by analyzing the cleavage solution. The pyrazole byproduct has a characteristic UV absorbance around 290 nm.[6] Alternatively, a small sample of the resin can be cleaved, and the peptide analyzed by HPLC-MS to confirm the mass change corresponding to the loss of the Dde group (mass of Dde = 178.23 Da).

Caption: Mechanism of hydrazine-mediated Dde group cleavage.

Potential Pitfalls and Expert Recommendations

While robust, the use of Dde protection is not without its challenges. Awareness of these potential issues is key to troubleshooting and ensuring synthetic success.

-

Dde Migration: Under certain conditions, particularly during prolonged exposure to piperidine for Fmoc removal, the Dde group has been observed to migrate from one amine (e.g., the side chain of Dab or Lys) to a free amine on another peptide chain.[13]

-

Mitigation Strategy: To minimize this risk, it is advisable to use a more hindered analogue, ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) , for long or complex syntheses, as it is significantly less prone to migration.[4] Alternatively, using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for Fmoc removal in shorter cycles can also reduce migration.[13]

-

-

Incomplete Dde Cleavage: The removal of Dde, and particularly the more stable ivDde, can sometimes be sluggish, especially if the peptide sequence is prone to aggregation on the resin.[7]

-

Mitigation Strategy: If incomplete cleavage is suspected, increasing the number of hydrazine treatments (e.g., from 3 to 5) or slightly increasing the reaction time can be effective. For very difficult cases involving ivDde, the hydrazine concentration may be increased up to 10%, but this should be done with caution due to potential side reactions.[14]

-

Comparative Overview of Dde Deprotection Conditions

| Reagent System | Concentration | Typical Time | Orthogonal To | Advantages | Disadvantages | Source(s) |

| Hydrazine Monohydrate in DMF | 2% (v/v) | 3 x 15 min | Boc, tBu, Trt | Fast, efficient, well-established | Can cleave Fmoc group; potential side reactions at >2% | [5][12] |

| Hydroxylamine HCl / Imidazole in NMP | 1 / 0.75 eq. | 30-60 min | Fmoc, Boc, tBu | Fully orthogonal to Fmoc | Slower than hydrazine; requires specific reagent stoichiometry | [5] |

Conclusion

This compound is more than just a protected amino acid; it is a strategic tool that enables a high degree of molecular precision in peptide chemistry. Its well-defined orthogonal protection scheme provides a reliable method for introducing site-specific modifications, which is a critical capability in the development of sophisticated peptide therapeutics, diagnostic agents, and research probes. By understanding the underlying chemical principles, adhering to validated protocols, and being aware of potential side reactions, researchers can confidently integrate this versatile building block into their synthetic strategies, paving the way for the next generation of complex peptide molecules.

References

-

Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Peptide Science, 55(2), 123-139. [Link]

-

Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Technical Library. [Link]

-

Aapptec Peptides. (n.d.). Removal of Dde and ivDde Protecting Groups. Aapptec Technical Information Bulletin 1182. [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Augustyns, K., et al. (1997). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 49(2), 127-134. [Link]

-

Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec Resources. [Link]

-

Royal Society of Chemistry. (2016). Supporting Information for "The designed, cathepsin B-triggered, dual-functional fluorogenic cancer imaging probe". Organic & Biomolecular Chemistry. [Link]

-

Peptide Sciences. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Peptide Sciences Blog. [Link]

-

Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Springer Nature. [Link]

-

Alsina, J., et al. (2004). A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates. Journal of Peptide Science, 10(5), 287-296. [Link]

-

Fmoc-L-Lys(Dde)-OH: A Key Orthogonal Protecting Group for Peptide Synthesis. (n.d.). Pharmaffiliates. [Link]

-

Bicker, K. L., et al. (2016). A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. Organic & Biomolecular Chemistry, 14(1), 125-130. [Link]

-

Next Peptide. (n.d.). 1263046-41-8 | this compound. Next Peptide Catalog. [Link]

-

ResearchGate. (n.d.). Orthogonality and compatibility between Tsc and Fmoc amino-protecting groups. [Link]

-

Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

-

Subirós-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Materials (pp. 3-32). Royal Society of Chemistry. [Link]

-

CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Synthesis. CEM Brochure. [Link]

-

Aapptec Peptides. (n.d.). Fmoc-D-Dab(Boc)-OH. Aapptec Product Page. [Link]

-

International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

- Google Patents. (2016). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.

-

Organic & Biomolecular Chemistry. (2018). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. [Link]

-

Bibbs, L., et al. (2000). Strategies for the synthesis of labeled peptides. Journal of Biomolecular Techniques, 11(4), 155–165. [Link]

-

Behrendt, R., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 22(2), 92-97. [Link]

-

Analytical Chemistry. (2022). Post-Deconvolution MS/MS Spectra Extraction with Data-Independent Acquisition for Comprehensive Profiling of Urinary Glucuronide-Conjugated Metabolome. [Link]

-

European University Institute. (2025). EUI Homepage. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 7. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 8. chempep.com [chempep.com]

- 9. Fmoc-Dab(Boc)-OH = 97.0 HPLC 125238-99-5 [sigmaaldrich.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. peptide.com [peptide.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

The Strategic Application of Boc and Dde Protecting Groups in Complex Chemical Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, particularly in the fields of peptide chemistry and drug development, the ability to selectively mask and unmask reactive functional groups is paramount. This strategic control is achieved through the use of protecting groups, temporary modifications that prevent a specific functional group from reacting while chemical transformations are carried out elsewhere in the molecule. Among the vast arsenal of protecting groups available to the modern chemist, the tert-butyloxycarbonyl (Boc) and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) groups stand out for their distinct properties and orthogonal nature. This guide provides a deep dive into the core functionalities, mechanisms, and strategic applications of these two indispensable tools.

The Principle of Orthogonal Protection: A Symphony of Selectivity

The true power of protecting groups is realized when they can be removed under different conditions, a concept known as orthogonality.[1] An ideal protecting group strategy allows for the selective deprotection of one group while others remain intact, enabling precise and site-specific modifications of complex molecules.[2][3] The Boc and Dde groups are a classic example of an orthogonal pair; Boc is labile to acidic conditions, while Dde is removed by treatment with hydrazine.[4][5] This fundamental difference in their chemical stability forms the basis of their widespread use in sophisticated synthetic strategies, such as the construction of branched or cyclic peptides.[6]

The Boc Group: An Acid-Labile Workhorse

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups, particularly in the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS).[7][] Its popularity stems from its ease of introduction and its clean, acid-catalyzed removal.

Mechanism of Protection and Deprotection

Protection: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.[9][10] The amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.[11]

Deprotection: The removal of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[][10] The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the resulting intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[10][12]

Caption: Hydrazine-mediated deprotection of a Dde-protected amine.

Key Characteristics and Applications

The Dde group's stability to both TFA and piperidine makes it truly orthogonal to both Boc and Fmoc strategies. [4]This allows for the selective deprotection of a specific amino acid side chain, such as lysine, while the peptide remains attached to the solid support and other protecting groups are unaffected. [5]This on-resin modification capability is invaluable for:

-

Branched Peptides: A second peptide chain can be synthesized on the deprotected lysine side chain. [6]* Cyclic Peptides: The deprotected amine can be used to form a lactam bridge with a carboxylic acid elsewhere in the peptide sequence. * Labeling and Conjugation: Fluorescent dyes, biotin, or other moieties can be attached to a specific site on the peptide. A more sterically hindered analogue, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, was developed to address issues of Dde group migration or partial loss during prolonged syntheses. [4]While more stable, the ivDde group can be more challenging to remove. [13]

Comparative Analysis and Strategic Selection

The choice between Boc, Dde, and other protecting groups is a critical decision in the design of a synthetic route. The following table summarizes the key properties of Boc and Dde groups to aid in this selection process.

| Property | Boc (tert-butyloxycarbonyl) | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) |

| Chemical Nature | Carbamate | Enamine |

| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) [9] | 2-Acetyldimedone (Dde-OH) [5] |

| Deprotection Conditions | Strong to moderate acid (e.g., TFA, HCl) [][10] | 2% Hydrazine in DMF [5] |

| Stability | Stable to base and nucleophiles [14] | Stable to both acid (TFA) and base (piperidine) [4] |

| Orthogonality | Orthogonal to base-labile groups (e.g., Fmoc) and hydrazine-labile groups (e.g., Dde) [5][] | Orthogonal to acid-labile groups (e.g., Boc, tBu) and base-labile groups (e.g., Fmoc) [4] |

| Primary Application | Nα-amino protection in Boc-SPPS [7] | Side-chain protection (e.g., Lys) for on-resin modifications [6] |

Experimental Protocols

Boc Protection of a Primary Amine

Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Base (e.g., triethylamine, sodium bicarbonate)

-

Solvent (e.g., THF, water, acetonitrile) [9] Procedure:

-

Dissolve the primary amine in the chosen solvent.

-

Add 1.0-1.2 equivalents of Boc₂O and 1.0-1.5 equivalents of the base. [9]3. Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

If using an organic solvent, perform an aqueous workup to remove the base and any water-soluble byproducts. Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine. [16]

Selective Deprotection of a Dde Group on Resin

Materials:

-

Dde-protected peptide-resin

-

Hydrazine monohydrate

-

N,N-Dimethylformamide (DMF) Procedure:

-

Swell the Dde-protected peptide-resin in DMF in a suitable reaction vessel.

-

Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. [17]3. Drain the DMF from the resin and add the 2% hydrazine solution.

-

Agitate the mixture gently for 3-5 minutes at room temperature. 5. Drain the deprotection solution.

-

Repeat the hydrazine treatment two more times for complete removal. [17]7. Wash the resin thoroughly with DMF (3-5 times) to remove any residual hydrazine and the pyrazole byproduct. [17]The resin is now ready for the subsequent on-resin modification at the newly exposed amine.

Conclusion

The Boc and Dde protecting groups represent indispensable tools in the synthetic chemist's toolbox, each with a unique set of properties that can be strategically leveraged to achieve complex molecular architectures. The acid-lability of the Boc group makes it a cornerstone of one of the major strategies in solid-phase peptide synthesis, while the hydrazine-lability of the Dde group provides a powerful orthogonal handle for site-specific modifications. A thorough understanding of their mechanisms, stability, and conditions for application and removal is essential for any researcher, scientist, or drug development professional engaged in the art and science of chemical synthesis. By mastering the strategic interplay of these and other protecting groups, the path to novel therapeutics and complex molecular probes becomes significantly more accessible.

References

- Vertex AI Search. (n.d.). Acid-Labile Protecting Groups Definition - Organic Chemistry Key Term. Fiveable.

- Benchchem. (n.d.). A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs.

- Benchchem. (n.d.). The Chemistry of the Dde Protecting Group: A Technical Guide.

- BOC Sciences. (n.d.).

- ResearchGate. (n.d.).

- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.

- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(1), 1-19.

- BOC Sciences. (n.d.).

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.

- ResearchGate. (n.d.). Acid-labile protecting groups.

- Isidro-Llobet, A., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry, 87(15), 9832-9841.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.

- National Institutes of Health. (n.d.).

- PubMed. (n.d.). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR.

- Royal Society of Chemistry. (2015). A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. Organic & Biomolecular Chemistry, 14(2), 522-527.

- Biotage. (2023). Optimizing the removal of an ivDde protecting group.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

- AAPPTec. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups.

- J&K Scientific LLC. (2025). BOC Protection and Deprotection.

- Kocienski, P. J. (1994). Protecting Groups. Thieme.

- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.

- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.

- Wikipedia. (n.d.). Protecting group.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Biosynth. (n.d.). Unlocking Peptide Complexity: The Role of Fmoc-Lys(Dde)-OH in Custom Synthesis.

- jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube.

- Augustyns, K., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 51(2), 127-133.

- Angewandte Chemie. (2011). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry.

- ResearchGate. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.

- The University of Queensland. (2006).

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

- Sigma-Aldrich. (n.d.). Dde-OH Novabiochem.

- Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines.

- PubMed. (2011). Hydrazine-sensitive Thiol Protecting Group for Peptide and Protein Chemistry.

- The Organic Chemistry Tutor. (2020, June 25). Protecting Groups for Amines. YouTube.

- Master Organic Chemistry. (2018, June 7).

Sources

- 1. peptide.com [peptide.com]

- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 9. Amine Protection / Deprotection [fishersci.dk]

- 10. jk-sci.com [jk-sci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. biotage.com [biotage.com]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 16. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

Orthogonal Protection in Peptide Synthesis: A-Technical Guide

Introduction: The Imperative for Precision in Peptide Synthesis

In the sophisticated landscape of peptide synthesis, the precise, sequential assembly of amino acids is the foundational principle for achieving biologically active and structurally defined peptides. To orchestrate this molecular construction, chemists employ a crucial strategy of temporarily masking reactive functional groups to prevent undesired side reactions. The cornerstone of modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is the principle of orthogonal protection . This powerful strategy utilizes a diverse toolkit of protecting groups that can be selectively removed under distinct chemical conditions. This allows for the stepwise elongation of the peptide chain and the introduction of complex modifications with high fidelity.[1][2] This in-depth guide provides a comprehensive exploration of orthogonal protection, detailing the core chemical principles, key protecting group strategies, their applications, and detailed experimental protocols.

The Core Principle of Orthogonality

At its heart, orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups within a single molecule, where each class is stable to the conditions used to remove the others.[1][3][4] This allows for the selective deprotection of a specific functional group without affecting other protected sites.[1][4] A typical peptide synthesis strategy involves three main classes of protecting groups:

-

Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[1][5]

-

"Permanent" side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[1][6]

-

Auxiliary orthogonal protecting groups: These are employed for specific on-resin modifications, such as cyclization, branching, or the introduction of post-translational modifications. They can be removed without affecting the temporary or permanent protecting groups.[1][7]

This multi-layered protection scheme is the key to synthesizing complex peptides with defined architectures.[8]

Caption: A generalized workflow of Solid-Phase Peptide Synthesis (SPPS) highlighting the central role of orthogonal protection.

Key Orthogonal Protection Strategies

The choice of protecting groups dictates the overall synthetic strategy. Two major strategies have dominated the field of SPPS: the Fmoc/tBu and the Boc/Bzl approaches.

The Fmoc/tBu Strategy: The Modern Workhorse

The 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used method in modern SPPS.[9][10] It is a true orthogonal system, offering mild reaction conditions and high efficiency.[3][5]

-

Nα-Protection: The Fmoc group is used for the temporary protection of the α-amino group. It is stable to acidic conditions but is readily cleaved by a weak base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3][6][10]

-

Side-Chain Protection: Acid-labile protecting groups based on the tert-butyl (tBu) or trityl (Trt) moiety are used for the "permanent" protection of reactive amino acid side chains.[11][] These groups are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[9][]

The orthogonality of the base-labile Fmoc group and the acid-labile tBu-based side-chain protecting groups allows for the selective deprotection of the Nα-amino group at each step of peptide chain elongation without affecting the side chains.[3][13]

Caption: The orthogonal protection and deprotection scheme in Fmoc/tBu SPPS.

The Boc/Bzl Strategy: The Classic Approach

The tert-butoxycarbonyl (Boc)/benzyl (Bzl) strategy, pioneered by R.B. Merrifield, laid the foundation for SPPS.[14] While it is considered a "quasi-orthogonal" strategy, it remains a powerful tool for the synthesis of certain peptides.[14]

-

Nα-Protection: The Boc group is an acid-labile protecting group used for the temporary protection of the α-amino group.[14] It is removed under moderately acidic conditions, typically with TFA.[14][15]

-

Side-Chain Protection: Benzyl-based protecting groups are used for the "permanent" protection of side chains. These groups are also acid-labile but require much stronger acidic conditions, such as hydrofluoric acid (HF), for their removal.[11][14]

The differential acid lability of the Boc and benzyl groups allows for the selective removal of the Boc group at each coupling cycle without significantly affecting the side-chain protection.[11]

Comparison of Fmoc/tBu and Boc/Bzl Strategies

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Boc (tert-butoxycarbonyl) |

| Nα-Deprotection | Mildly basic (e.g., 20% piperidine in DMF)[6] | Moderately acidic (e.g., TFA)[15] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[] | Strongly acid-labile (e.g., Bzl)[11] |

| Final Cleavage | Strong acid (e.g., TFA)[10] | Very strong acid (e.g., HF)[11] |

| Orthogonality | True Orthogonal[3] | Quasi-Orthogonal[14] |

| Advantages | Milder conditions, suitable for sensitive peptides, automation-friendly[9][16] | Less expensive reagents, less prone to diketopiperazine formation |

| Disadvantages | Piperidine can be problematic for some sequences, potential for aspartimide formation[17] | Harsh final cleavage conditions, requires specialized equipment[16] |

A Third Dimension of Orthogonality: Expanding the Synthetic Toolbox

For the synthesis of highly complex peptides, such as those with multiple disulfide bridges, cyclic structures, or post-translational modifications, a third dimension of orthogonality is often required.[8] This involves the use of auxiliary protecting groups that can be removed under conditions that are orthogonal to both the Fmoc/tBu and Boc/Bzl strategies.

The Alloc/Allyl Strategy

The allyloxycarbonyl (Alloc) and allyl ester protecting groups provide a valuable third dimension of orthogonality. These groups are stable to both acidic and basic conditions but can be selectively removed by treatment with a palladium(0) catalyst.[4] This allows for the selective deprotection of a specific side chain on the resin, enabling on-resin modifications such as:

-

Cyclization: The side chains of an aspartic acid and a lysine residue can be selectively deprotected and then coupled to form a lactam bridge.[8]

-

Branching: A peptide chain can be grown from the deprotected side chain of an amino acid.

-

Labeling: A fluorescent probe or other label can be attached to a specific site on the peptide.

Other Orthogonal Protecting Groups

A variety of other orthogonal protecting groups are available to the peptide chemist, each with its own unique cleavage conditions. These include:

-

Photolabile groups: These groups can be removed by exposure to UV light, allowing for spatial and temporal control over deprotection.[2]

-

Enzyme-labile groups: These groups can be selectively removed by specific enzymes.

-

Fluoride-labile groups: Silyl-based protecting groups can be removed with a source of fluoride ions.

The availability of this diverse array of orthogonal protecting groups provides the flexibility to design synthetic strategies for even the most challenging peptide targets.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Elongation Cycle

This protocol outlines the general steps for elongating a peptide chain on a solid support using the Fmoc/tBu strategy.[8]

Materials:

-

Fmoc-protected amino acids

-

Solid support (e.g., Rink Amide resin)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIEA)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.

-

Coupling: a. In a separate vessel, pre-activate the next Fmoc-amino acid with the coupling reagent and base in DMF. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 1-2 hours, or until a ninhydrin test indicates completion of the reaction.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Selective Deprotection of an Alloc-Protected Side Chain

This protocol describes the selective removal of an Alloc protecting group from a lysine side chain on the resin.

Materials:

-

Peptide-resin containing an Alloc-protected lysine residue

-

Dichloromethane (DCM)

-

Phenylsilane

-

Tetrakis(triphenylphosphine)palladium(0)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Deprotection: a. Prepare a solution of phenylsilane and tetrakis(triphenylphosphine)palladium(0) in DCM. b. Add the deprotection solution to the resin. c. Agitate the mixture for 1-2 hours at room temperature, protected from light.

-

Washing: Wash the resin thoroughly with DCM, DMF, and methanol to remove the palladium catalyst and byproducts.

Advanced Applications of Orthogonal Protection

The strategic use of orthogonal protecting groups enables the synthesis of a wide range of complex and modified peptides.

Synthesis of Cyclic Peptides

Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. Orthogonal protection is essential for their synthesis.[18] One common strategy involves attaching the side chain of an amino acid to the resin and then, after linear chain assembly, selectively deprotecting the N- and C-termini for on-resin cyclization.[18] Alternatively, the side chains of two amino acids within the sequence can be selectively deprotected and linked together.[19][20]

Native Chemical Ligation

Native chemical ligation (NCL) is a powerful technique for the synthesis of large proteins by joining together unprotected peptide segments.[21][22][23] This method relies on the chemoselective reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue.[21][22] Orthogonal protection strategies are crucial for the synthesis of the individual peptide thioester fragments.[21][24]

Conclusion: The Future of Peptide Synthesis

Orthogonal protection is an indispensable strategy in the art and science of peptide synthesis. The continued development of new protecting groups with novel cleavage mechanisms will further expand the capabilities of peptide chemists to create ever more complex and sophisticated molecules for applications in drug discovery, materials science, and beyond. As the demand for synthetic peptides continues to grow, a deep understanding of the principles and applications of orthogonal protection will remain a critical skill for researchers in the field.

References

-

Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. [Link]

-

Fiveable. (n.d.). Orthogonal Protection Definition. [Link]

-

Reineke, T. M., et al. (2015). Design of functionalized cyclic peptides through orthogonal click reactions for cell culture and targeting applications. Biomacromolecules, 16(5), 1544-1554. [Link]

-

Bofill, J. M., et al. (2018). Acid-Labile Cys-Protecting Groups for the Fmoc/tBu Strategy: Filling the Gap. Organic Letters, 20(15), 4565-4569. [Link]

-

Brik, A., et al. (2011). Expeditious Chemical Synthesis of Ubiquitinated Peptides Employing Orthogonal Protection and Native Chemical Ligation. Bioconjugate Chemistry, 22(3), 437-444. [Link]

-

Virgilio, A., et al. (2014). Orthogonal Protection of Peptides and Peptoids for Cyclization by the Thiol–Ene Reaction and Conjugation. The Journal of Organic Chemistry, 79(9), 3895-3904. [Link]

-

Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 654-660. [Link]

-

Johnson, E. C., & Kent, S. B. (2006). Native Chemical Ligation of Peptides and Proteins. Current Protocols in Protein Science, Chapter 18, Unit 18.4. [Link]

- Loffet, A. (2002). Synthesis of cyclic peptides.

-

Tam, J. P., & Xu, J. C. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(2), 194-212. [Link]

-

Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. [Link]

-

Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Conda-Sheridan, M. (2020). Protecting Groups in Peptide Synthesis. ResearchGate. [Link]

-

Conda-Sheridan, M. (2020). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]

-

Chen, J. R., et al. (2021). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 26(11), 3195. [Link]

-

Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. [Link]

-

Biotage. (2023). What is solid phase peptide synthesis?. [Link]

-

Amblard, F., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3997-4003. [Link]

-

Brik, A. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 19(7), 9394-9407. [Link]

-

Tam, J. P., & Yu, Q. (1998). Synthesis and Application of Unprotected Cyclic Peptides as Building Blocks for Peptide Dendrimers. Journal of the American Chemical Society, 120(34), 8539-8548. [Link]

-

Li, Y., et al. (2021). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 26(8), 2235. [Link]

-

Liu, C. F., & Tam, J. P. (1994). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 91(14), 6584-6588. [Link]

-

Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]

-

Amblard, F., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ResearchGate. [Link]

-

Francke, R., & Little, R. D. (2021). Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. biosynth.com [biosynth.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 11. peptide.com [peptide.com]

- 13. chempep.com [chempep.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 16. Boc Protected Compounds [pt.bzchemicals.com]

- 17. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CA2345407A1 - Synthesis of cyclic peptides - Google Patents [patents.google.com]

- 19. Design of functionalized cyclic peptides through orthogonal click reactions for cell culture and targeting applications† - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. eurpepsoc.com [eurpepsoc.com]

- 23. mdpi.com [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Importance of Boc-D-Dab(Dde)-OH

An In-Depth Technical Guide to the Solubility of Boc-D-Dab(Dde)-OH for Peptide Synthesis and Drug Development

In the intricate field of peptide chemistry, the ability to perform site-specific modifications is paramount for developing complex therapeutics, branched peptides, and novel biomaterials. This compound, a derivative of D-2,4-diaminobutyric acid, represents a cornerstone building block for such advanced applications. Its utility is anchored in the unique orthogonality of its protecting groups. The side-chain 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is stable to the acidic conditions used for removing the N-α-tert-butoxycarbonyl (Boc) group and the basic conditions for cleaving the 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2] This allows for the selective deprotection of the Dde-protected amine on a solid support, paving the way for targeted modifications while the rest of the peptide remains protected.[3]

A thorough understanding of the solubility of this compound is not merely a procedural formality; it is a critical prerequisite for its successful application. Inefficient dissolution can lead to inaccurate reagent concentrations, poor coupling efficiencies in solid-phase peptide synthesis (SPPS), and significant challenges in purification and handling. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physicochemical properties and solubility characteristics of this compound, supported by field-proven protocols and a robust theoretical framework.

Physicochemical Profile

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses both hydrophobic and hydrophilic features: the bulky, nonpolar Boc and Dde groups contribute to its affinity for organic solvents, while the free carboxylic acid provides a handle for solubility in aqueous or polar environments, particularly at elevated pH.

| Property | Value | Source |

| Chemical Name | (2S)-2-[(tert-butoxycarbonyl)amino]-4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}butanoic acid | [4] |

| Molecular Formula | C₁₉H₃₀N₂O₆ | [4][5] |

| Molecular Weight | 382.46 g/mol | [4] |

| CAS Number | 1263046-41-8 | [5][6][7] |

Solubility Characteristics: A Solvent-by-Solvent Analysis